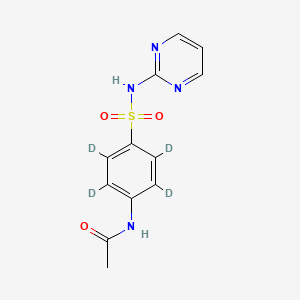
N-乙酰磺胺嘧啶-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl Sulfadiazine-d4 is a major labeled metabolite of Sulfadiazine . It is used for research purposes . The molecular weight is 296.34 and the molecular formula is C12H8D4N4O3S .
Molecular Structure Analysis
The molecular structure of N-Acetyl Sulfadiazine-d4 is represented by the formula C12H8D4N4O3S . This indicates that the compound contains 12 carbon atoms, 8 hydrogen atoms, 4 deuterium atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
N-Acetyl Sulfadiazine-d4 is an off-white to pale yellow solid . The molecular weight is 296.34 .科学研究应用
兽药药代动力学
N-乙酰磺胺嘧啶-d4: 用于兽医中研究磺胺嘧啶及其代谢产物在水生动物中的药代动力学。 例如,已经对草鱼进行了研究,以了解温度如何影响药物及其乙酰化代谢产物的吸收和消除 . 这项研究对于优化剂量和治疗方案以确保磺胺嘧啶在水产养殖中的功效和安全性至关重要。
蛋白质组学研究
在蛋白质组学中,This compound 作为磺胺嘧啶的标记代谢产物,对于追踪和量化生物样本中这种抗生素的存在至关重要 . 这种应用对于了解药物在蛋白质组中的代谢途径和相互作用至关重要。
环境影响研究
该化合物在环境研究中也很重要,特别是在评估模拟阳光照射下磺胺类药物及其代谢产物的光降解方面 . 这项研究有助于了解抗生素残留物在环境中的持久性和降解,这对生态风险评估至关重要。
兽药中的药物代谢研究
This compound: 用于研究兽药中的特定药物代谢。 它有助于比较不同温度下磺胺嘧啶及其代谢产物的血浆药代动力学和组织分布,这对兽药的开发具有重要意义 .
分析化学
在分析化学中,This compound 用作开发分析方法(如超高效液相色谱)的参考化合物。 这有助于精确测量不同组织中的药物浓度,这对药理学研究至关重要 .
腐殖质相互作用
可以使用This compound 研究磺胺嘧啶及其代谢产物与腐殖质的相互作用。 这项研究对于了解药物在天然水体中的行为及其与有机物的潜在结合至关重要,这会影响其生物利用度和降解 .
作用机制
Target of Action
N-Acetyl Sulfadiazine-d4, also known as Triton X-45 , is a derivative of Sulfadiazine . Sulfadiazine primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
N-Acetyl Sulfadiazine-d4, like Sulfadiazine, acts as a competitive inhibitor of dihydropteroate synthetase . By binding to this enzyme, it prevents the proper processing of para-aminobenzoic acid (PABA), which is a critical precursor in the synthesis of folic acid . This inhibition disrupts the production of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by N-Acetyl Sulfadiazine-d4 is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it disrupts the conversion of PABA to dihydropteroate, a key step in the production of folic acid . As folic acid is essential for bacterial DNA synthesis and cell division, its depletion leads to the inhibition of bacterial growth .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Sulfadiazine and its metabolites can be influenced by factors such as temperature . For instance, an increase in temperature was found to decrease the absorption half-life and area under the concentration-time curve (AUC) of Sulfadiazine and its metabolites in plasma and tissues, but increased the apparent volume of distribution and systemic total body clearance in plasma .
Result of Action
The primary result of N-Acetyl Sulfadiazine-d4’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents bacterial DNA synthesis and cell division, thereby inhibiting the growth and multiplication of bacteria .
Action Environment
The action, efficacy, and stability of N-Acetyl Sulfadiazine-d4 can be influenced by environmental factors. For instance, temperature has been found to significantly affect the pharmacokinetics of Sulfadiazine and its metabolites . An increase in temperature was found to decrease the absorption half-life and AUC of Sulfadiazine and its metabolites in plasma and tissues, but increased the apparent volume of distribution and systemic total body clearance in plasma . This suggests that the action and efficacy of N-Acetyl Sulfadiazine-d4 could also be influenced by environmental temperature .
安全和危害
生化分析
Biochemical Properties
N-Acetyl Sulfadiazine-d4 interacts with various biomolecules in biochemical reactions. For instance, it has been shown to interact with soil humic acid in environmental studies . The interaction of N-Acetyl Sulfadiazine-d4 with humic acid was investigated using stable paramagnetic nitroxide spin probes .
Cellular Effects
Its parent compound, Sulfadiazine, is known to have significant effects on cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can interact with biomolecules such as humic acid, potentially influencing enzyme activity and gene expression .
属性
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-9(17)15-10-3-5-11(6-4-10)20(18,19)16-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,17)(H,13,14,16)/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIZUWGMNCUKGU-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NC=CC=N2)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

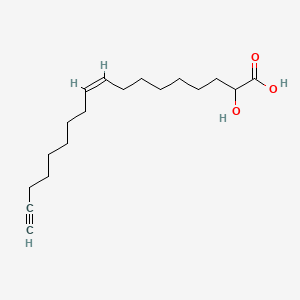





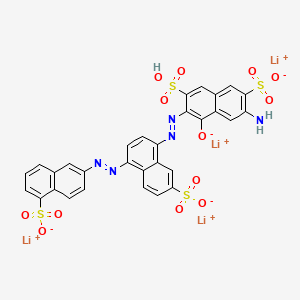
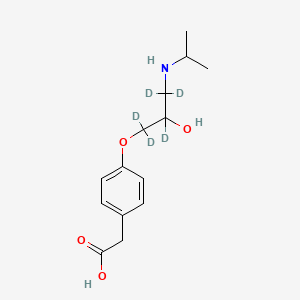

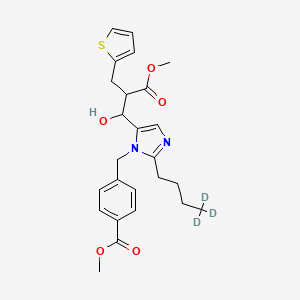
![(4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,9(16),10,12-pentaene](/img/structure/B564549.png)
![3,7-Dioxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B564550.png)

